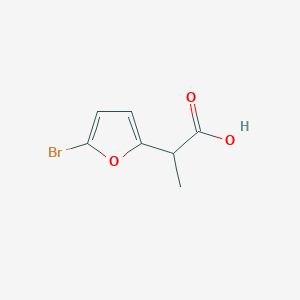
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid is a synthetic compound belonging to the class of cyclopentane carboxylic acids. It has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. The compound is characterized by its molecular formula C9H16O3 and a molecular weight of 172.2 g/mol .
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid involves several steps, typically starting with the cyclopentane ring formation followed by functional group modifications. Common synthetic routes include:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Functional Group Modifications: Introduction of the methoxy group and carboxylic acid functionality is achieved through specific reagents and reaction conditions.
Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate enzyme activity and receptor interactions, leading to various biological effects. The exact molecular targets and pathways involved are subjects of active research.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid can be compared with other cyclopentane carboxylic acids, such as:
3,3-Dimethylcyclopentane-1-carboxylic acid: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
1-Methoxycyclopentane-1-carboxylic acid: Similar structure but without the dimethyl substitution, leading to variations in physical and chemical properties
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-8(2)4-5-9(6-8,12-3)7(10)11/h4-6H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
YJRLRDBDDQZSMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1)(C(=O)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



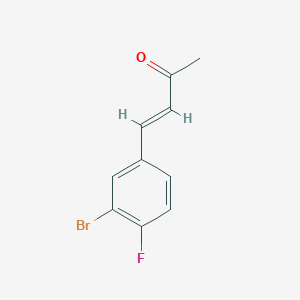

carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)



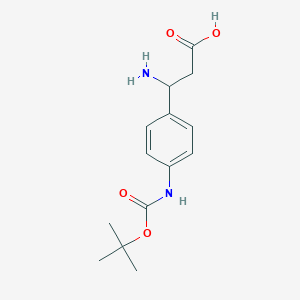

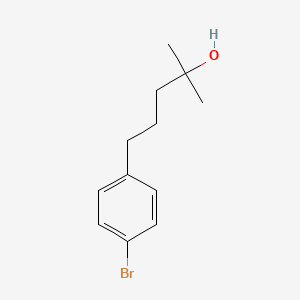
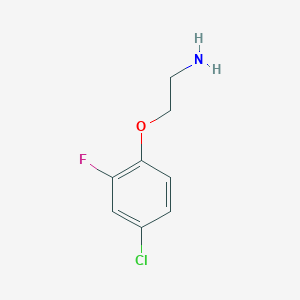

![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
